1,3-Propanediamine, N-(2,4-dinitrophenyl)-
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Overview
Description
1,3-Propanediamine, N-(2,4-dinitrophenyl)- is a chemical compound with the molecular formula C9H12N4O4 It is known for its distinctive structure, which includes a 2,4-dinitrophenyl group attached to a 1,3-propanediamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N-(2,4-dinitrophenyl)- typically involves the reaction of 1,3-propanediamine with 2,4-dinitrochlorobenzene. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions. The reaction mixture is usually stirred for several hours to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for 1,3-Propanediamine, N-(2,4-dinitrophenyl)- are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and automated purification systems to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediamine, N-(2,4-dinitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of diamine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1,3-Propanediamine, N-(2,4-dinitrophenyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-Propanediamine, N-(2,4-dinitrophenyl)- involves its interaction with specific molecular targets. The compound’s nitro groups can participate in redox reactions, affecting cellular oxidative processes. Additionally, the compound may interact with enzymes and proteins, influencing their activity and function. The exact molecular pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Propanediamine, N-(3-aminopropyl)-N-methyl-
- 1,3-Propanediamine, N1-(2,4-dinitrophenyl)-
- 1,3-Propanediamine, N,N-dimethyl-
Uniqueness
1,3-Propanediamine, N-(2,4-dinitrophenyl)- is unique due to its specific substitution pattern and the presence of the 2,4-dinitrophenyl group. This structural feature imparts distinct chemical reactivity and potential applications compared to other similar compounds. The presence of nitro groups also enhances its ability to participate in redox reactions, making it valuable in various research and industrial contexts.
Properties
CAS No. |
23920-00-5 |
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Molecular Formula |
C9H12N4O4 |
Molecular Weight |
240.22 g/mol |
IUPAC Name |
N'-(2,4-dinitrophenyl)propane-1,3-diamine |
InChI |
InChI=1S/C9H12N4O4/c10-4-1-5-11-8-3-2-7(12(14)15)6-9(8)13(16)17/h2-3,6,11H,1,4-5,10H2 |
InChI Key |
WQYQCAZWHZNUGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCN |
Origin of Product |
United States |
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